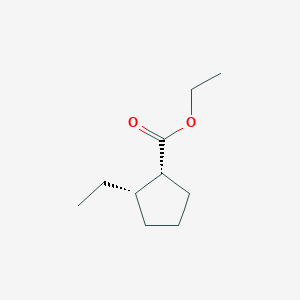![molecular formula C7H13ClNO2P B14737911 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide CAS No. 6533-35-3](/img/structure/B14737911.png)
1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide involves several steps. One common method includes the reaction of hexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine with a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the development of new materials with specific chemical properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide can be compared with other similar compounds, such as:
Pyrido[1,2-c][1,3,2]oxazaborinine derivatives: These compounds contain boron instead of phosphorus and exhibit different chemical reactivity and biological activity.
Pyrido[2,1,6-f,g][1,3,7,2]dioxazaphosphacyclodecane: This compound has a larger ring structure and different substitution patterns, leading to unique properties.
Eigenschaften
CAS-Nummer |
6533-35-3 |
|---|---|
Molekularformel |
C7H13ClNO2P |
Molekulargewicht |
209.61 g/mol |
IUPAC-Name |
1-chloro-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide |
InChI |
InChI=1S/C7H13ClNO2P/c8-12(10)9-5-2-1-3-7(9)4-6-11-12/h7H,1-6H2 |
InChI-Schlüssel |
CCPKWBICDJDBAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)CCOP2(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)

![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)




![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)

